

Physical and chemical properties of 2,4,5-trichlorobenzoic acid.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,4,5-Trichlorobenzoic acid*

Cat. No.: *B1346907*

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **2,4,5-Trichlorobenzoic Acid**

Introduction

2,4,5-Trichlorobenzoic acid (2,4,5-TCBA) is a chlorinated aromatic carboxylic acid. It is a derivative of benzoic acid with three chlorine atoms substituted at the 2, 4, and 5 positions of the benzene ring.^[1] Historically, this compound and its derivatives have been significant as intermediates in the synthesis of herbicides and other agrochemicals.^[2] Its molecular structure, featuring a stable aromatic ring, a reactive carboxylic acid group, and electron-withdrawing chlorine substituents, imparts a unique set of physical and chemical properties that are critical to its application and environmental fate.

This guide provides a comprehensive overview of the core physical and chemical characteristics of 2,4,5-TCBA, intended for researchers, chemists, and professionals in drug development and environmental science. We will delve into its structural and physicochemical properties, spectroscopic profile for identification, synthesis pathways, and essential safety protocols.

Molecular Structure and Identification

The foundational identity of **2,4,5-Trichlorobenzoic acid** is defined by its molecular structure and standard identifiers.

Caption: Molecular Structure of **2,4,5-Trichlorobenzoic Acid**.

Table 1: Core Identifiers for **2,4,5-Trichlorobenzoic Acid**

Property	Value	Source(s)
CAS Number	50-82-8	[2] [3] [4] [5]
Molecular Formula	C ₇ H ₃ Cl ₃ O ₂	[2] [3] [4]
Molecular Weight	225.46 g/mol	[2] [3] [4] [6]
IUPAC Name	2,4,5-trichlorobenzoic acid	[7]
SMILES	C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)O	[3] [7]
InChIKey	PTFNNDHASFGWFI-UHFFFAOYSA-N	[7]

Physical Properties

The physical state and solubility of 2,4,5-TCBA are dictated by its crystalline structure and the polarity imparted by the carboxylic acid group, counterbalanced by the lipophilic nature of the chlorinated ring.

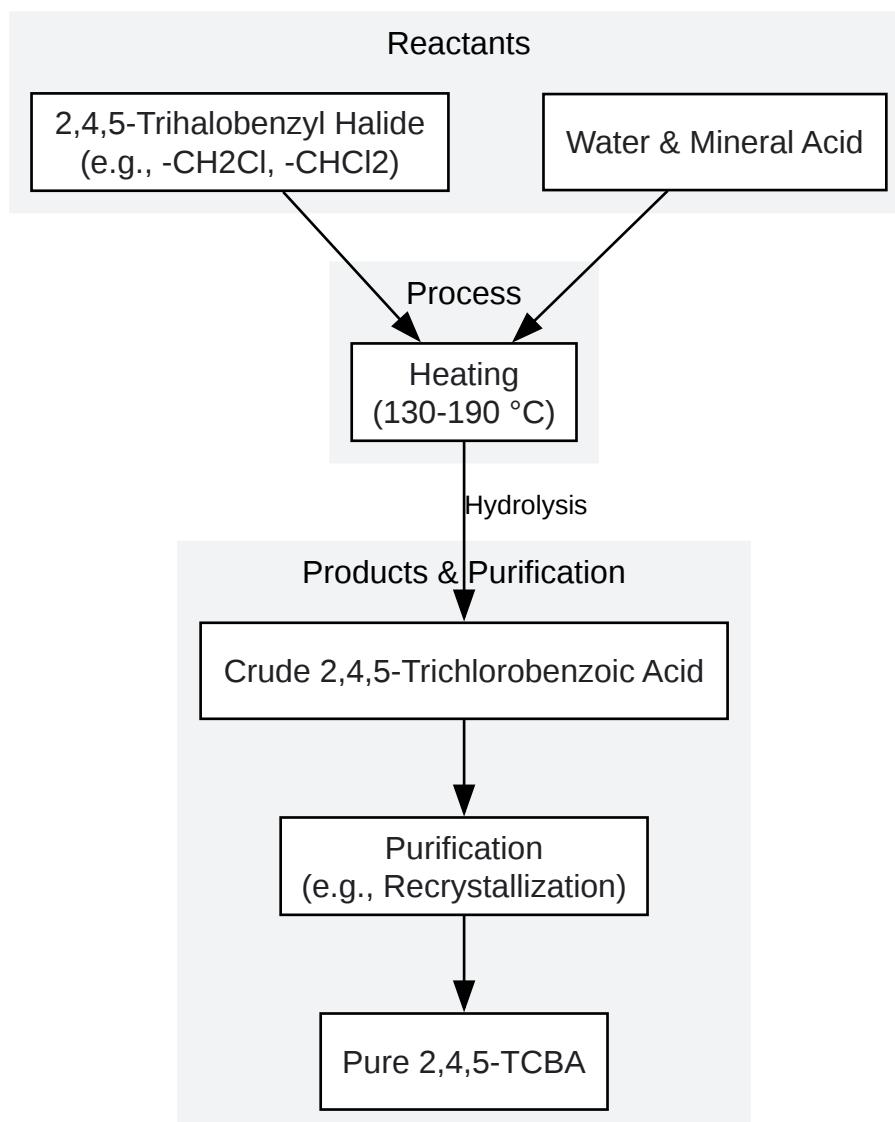
Table 2: Key Physical Properties of **2,4,5-Trichlorobenzoic Acid**

Property	Value	Source(s)
Appearance	Yellow powder or white crystalline solid	[1][2]
Melting Point	159-164 °C	[5]
	166.5 °C	[6][8]
Water Solubility	810 mg/L	[8]
LogP (Octanol-Water)	3.345 - 3.470	[3][8]
Vapor Pressure	8.27E-05 mm Hg	[8]
Henry's Law Constant	4.41E-08 atm-m ³ /mole	[8]

The compound's solid state at room temperature is confirmed by its relatively high melting point.[1] Its low water solubility and a LogP value greater than 3 indicate a preference for nonpolar environments, suggesting it is more soluble in organic solvents and has a potential for bioaccumulation.[1][3][8]

Chemical Properties and Reactivity

The chemical behavior of 2,4,5-TCBA is governed by the interplay between the acidic carboxyl group and the heavily chlorinated aromatic ring.


- Acidity: As a carboxylic acid, it reacts with bases to form carboxylate salts. For instance, with sodium hydroxide, it forms sodium 2,4,5-trichlorobenzoate.[9]
- Stability: The compound is stable under normal handling and storage conditions.[10]
- Reactivity: It is incompatible with strong bases and strong oxidizing agents.[10] The carboxylic acid group can undergo typical reactions like esterification.[1]
- Decomposition: When heated to decomposition, it can emit toxic fumes, including carbon oxides and hydrogen chloride.[10][11]

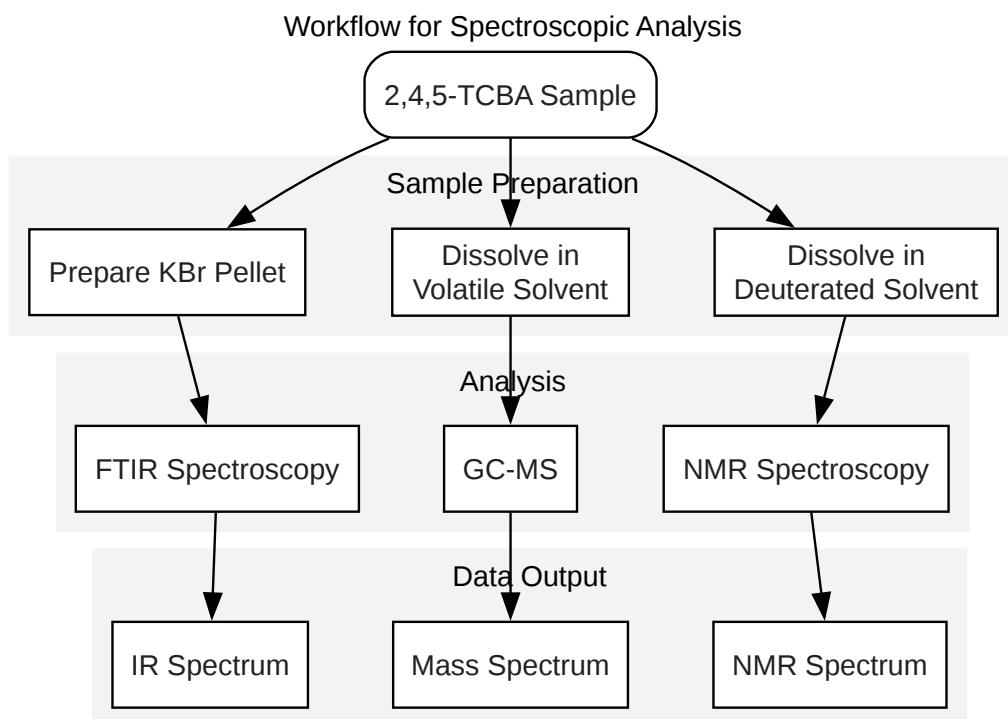
Synthesis Pathways

The synthesis of **2,4,5-trichlorobenzoic acid** is a critical process for its use as a chemical intermediate. While many industrial methods are proprietary, a general approach involves the hydrolysis of a corresponding trihalomethylbenzene derivative.

A disclosed method for producing 2,4,5-trihalobenzoic acids involves heating a composition of water, a mineral acid, and a 2,4,5-trihalobenzyl or benzal halide at temperatures between 130°C and 190°C.[\[12\]](#) This process highlights a direct conversion pathway from readily available precursors.

General Synthesis Workflow for 2,4,5-Trihalobenzoic Acid

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the synthesis of 2,4,5-TCBA.[\[12\]](#)

Spectroscopic Analysis for Compound Verification

Verifying the identity and purity of 2,4,5-TCBA requires standard analytical techniques. The causality behind using multiple spectroscopic methods is to create a self-validating system: IR confirms functional groups, Mass Spec confirms molecular weight and fragmentation, and NMR confirms the precise arrangement of atoms.

Experimental Protocol: Sample Preparation for Analysis

- For IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the 2,4,5-TCBA sample with dry potassium bromide powder and pressing it into a transparent disk.[\[7\]](#)
- For Mass Spectrometry (GC-MS): Dissolve the sample in a suitable volatile organic solvent (e.g., ethyl acetate). The concentration should be optimized for the instrument's sensitivity.
- For NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Standard workflow for preparing 2,4,5-TCBA for analysis.

Expected Spectral Data

- Infrared (IR) Spectroscopy: The FTIR spectrum, typically run in a KBr wafer, will show characteristic peaks.^[7] Key absorptions include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-Cl stretches in the fingerprint region.
- Mass Spectrometry (MS): In GC-MS analysis, 2,4,5-TCBA will show a molecular ion peak corresponding to its molecular weight.^[7] The isotopic pattern of the three chlorine atoms will be a key diagnostic feature.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is simple, showing signals for the two aromatic protons.^[7] The chemical shifts and coupling constants of these protons provide definitive evidence for the 2,4,5-substitution pattern on the aromatic ring.

Safety, Handling, and Toxicology

Due to its chemical nature, **2,4,5-trichlorobenzoic acid** must be handled with appropriate safety precautions.

- GHS Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[7][10]}
- Handling: Use only in well-ventilated areas and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dust is generated.^[10] Avoid breathing dust, mist, or spray.^[10]
- Storage: Store in a dry, cool, and well-ventilated area in a tightly closed container.^{[2][10]}
- First Aid:
 - Skin Contact: Wash off with plenty of soap and water.^[10]

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[\[10\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[\[10\]](#)
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[\[10\]](#)

Conclusion

2,4,5-Trichlorobenzoic acid is a well-defined chemical compound with distinct physical and chemical properties derived from its chlorinated aromatic structure. Its characterization is straightforward using standard spectroscopic methods, and its synthesis is achievable through established chemical pathways. While it has valuable applications as a chemical intermediate, its hazardous properties necessitate careful handling and adherence to safety protocols. This guide provides the foundational technical knowledge required for the safe and effective use of 2,4,5-TCBA in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 50-82-8: 2,4,5-Trichlorobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. CAS 50-82-8 | 2621-5-23 | MDL MFCD01662044 | 2,4,5-Trichlorobenzoic acid | SynQuest Laboratories [synquestlabs.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. 2,4,5-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]
- 9. Sodium 2,4,5-trichlorobenzoic acid | C7H2Cl3NaO2 | CID 119025624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US5196590A - Method of making 2,4,5-trihalobenzoic acid - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of 2,4,5-trichlorobenzoic acid.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346907#physical-and-chemical-properties-of-2-4-5-trichlorobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com